molecular formula C10H12Cl2N2O2 B1344224 tert-Butyl 5,6-dichloropyridin-3-ylcarbamate CAS No. 275383-96-5

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

Cat. No. B1344224
Key on ui cas rn: 275383-96-5
M. Wt: 263.12 g/mol
InChI Key: DKHGGFHSPXVTDE-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

To a suspension of 5,6-dichloronicotinic acid (5.1 g) in tert-butyl alcohol (50 ml) were added triethylamine (2.7 g) and phosphorus diphenylazide (7.3 g) in a nitrogen atmosphere and the mixture was heated to 80° C. After 8 hr, the reaction mixture was cooled and water and ethyl acetate were added. The mixture was washed 3 times with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the filtrate was concentrated. The residue was applied to flash silica gel chromatography (silica gel, 30 ml) and eluted with hexane:ethyl acetate=5:1-2:1 to give 3-(N-(tert-butoxycarbonyl)amino)-5,6-dichloropyridine as a colorless solid (6.49 g).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
phosphorus diphenylazide
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)C(O)=O.C([N:14]([CH2:17]C)CC)C.O.C(OCC)(=[O:22])C.[C:26]([OH:30])([CH3:29])([CH3:28])[CH3:27]>>[C:26]([O:30][C:17]([NH:14][C:6]1[CH:5]=[N:4][C:3]([Cl:11])=[C:2]([Cl:1])[CH:10]=1)=[O:22])([CH3:29])([CH3:28])[CH3:27]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
phosphorus diphenylazide
Quantity
7.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
WASH
Type
WASH
Details
The mixture was washed 3 times with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=NC(=C(C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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